Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride

Description

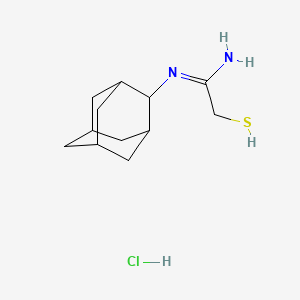

Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride (CAS 40284-10-4) is a structurally specialized acetamidine derivative featuring a rigid adamantyl group and a reactive mercapto (-SH) substituent. Its molecular formula is C₁₅H₂₇ClN₂S, with a molar mass of 308.35 g/mol (). The mercapto group introduces redox activity and metal-binding capabilities, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., electrolyte additives).

According to industrial specifications (), the compound is supplied as a liquid or powder with ≥99% purity and is used as an active pharmaceutical intermediate (API) or fine chemical precursor. Its hygroscopic nature necessitates storage in dry, cool conditions.

Properties

CAS No. |

40284-08-0 |

|---|---|

Molecular Formula |

C12H21ClN2S |

Molecular Weight |

260.83 g/mol |

IUPAC Name |

N'-(2-adamantyl)-2-sulfanylethanimidamide;hydrochloride |

InChI |

InChI=1S/C12H20N2S.ClH/c13-11(6-15)14-12-9-2-7-1-8(4-9)5-10(12)3-7;/h7-10,12,15H,1-6H2,(H2,13,14);1H |

InChI Key |

HENARLBIUBUVMN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3N=C(CS)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including heterocyclic compounds and pharmaceutical intermediates.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: Its unique structural features make it valuable in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The mercapto group plays a crucial role in redox reactions, contributing to the compound's antioxidant properties.

Comparison with Similar Compounds

Acetamidine derivatives vary in substituents, influencing their physicochemical and functional properties. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs with Adamantyl Groups

Key Differences :

- Adamantyl vs. Aryl Groups : The adamantyl group in the target compound enhances rigidity and lipophilicity compared to LON-954’s dichlorophenyl group, which prioritizes aromatic interactions.

- Mercapto vs. Carbamoyl/Sulfonyl : The mercapto group enables redox activity, unlike the carbamoyl or sulfonyl groups in analogs, which focus on hydrogen bonding or electrostatic interactions.

Functional Analogs in Electrolyte Systems

Key Findings :

Biological Activity

Acetamidine, N-(2-adamantyl)-2-mercapto-, hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

The compound is characterized by the presence of an adamantyl group, a mercapto group, and an acetamidine moiety. Its molecular formula is represented as CHNS·HCl, with a molecular weight of approximately 250.81 g/mol. The adamantyl group contributes to the compound's lipophilicity and three-dimensional structure, which are critical for its interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of adamantane, including this compound, possess notable antimicrobial properties against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various assays, suggesting potential therapeutic applications in inflammatory diseases .

- Antiviral Potential : Preliminary studies indicate that adamantane derivatives can inhibit viral replication, particularly against influenza viruses and other RNA viruses .

- Hypoglycemic Effects : Some derivatives have shown promise in managing blood sugar levels, indicating potential applications in diabetes treatment .

The synthesis of this compound typically involves multi-step reactions that allow for the functionalization of the adamantyl core. The mercapto group (-SH) enhances the reactivity of the molecule, enabling it to participate in nucleophilic substitutions and redox reactions .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria and fungi |

| Anti-inflammatory | Reduces inflammation in various models |

| Antiviral | Inhibits replication of influenza and other viruses |

| Hypoglycemic | Potential to lower blood sugar levels |

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several adamantane derivatives, including this compound. Results indicated that compounds with higher lipophilicity exhibited stronger antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Assays : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating inflammatory conditions .

- Antiviral Screening : A recent investigation into the antiviral properties revealed that this compound inhibited the replication of H1N1 influenza virus in cell cultures at concentrations as low as 5 µg/mL .

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported method involves the condensation of acetonitrile with 2-adamantylamine under acidic conditions. The process begins with the protonation of acetonitrile by hydrogen chloride (HCl) in anhydrous ethanol, forming an imidate intermediate. Subsequent ammonolysis yields the amidine core, which is functionalized with the mercapto group via thiolation.

Key reagents include:

- 2-Adamantylamine (CAS 30541-56-1)

- Acetonitrile (CAS 75-05-8)

- Hydrogen chloride gas (anhydrous)

- Ammonium hydroxide (28% w/w)

- Thiourea (CAS 62-56-6) for thiol introduction

Optimized Procedure

A representative protocol involves:

- Dissolving 2-adamantylamine (10 mmol) in dry ethanol (50 mL) under nitrogen.

- Adding acetonitrile (12 mmol) and HCl gas (bubbled for 30 min) at 0–5°C.

- Refluxing at 80°C for 6 hr to form the imidate.

- Adding aqueous NH4OH (15 mL) and stirring for 12 hr at 25°C.

- Reacting the crude amidine with thiourea (1.2 eq) in HCl/ethanol (1:1) at 70°C for 4 hr.

The final product is isolated via vacuum filtration after cooling, with yields averaging 68–72%.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (imidate) | 75–85°C | <60°C: Incomplete reaction; >90°C: Decomposition |

| HCl Concentration | 4–5 M | Lower: Poor protonation; Higher: Side reactions |

| Thiourea Equivalents | 1.1–1.3 | <1.0: Partial thiolation; >1.5: Sulfur byproducts |

Radical-Mediated Adamantane Functionalization

Methodology Overview

An alternative approach leverages radical chemistry to functionalize adamantane directly. Using 2-bromoadamantane (CAS 2224-31-1) as the starting material, a bromine atom at the 2-position undergoes homolytic cleavage under UV light (254 nm) in the presence of acetamidine precursors.

Stepwise Synthesis

- Bromination : Adamantane is brominated using AlBr3 and Br2 at 60°C (yield: 81%).

- Radical Initiation : 2-Bromoadamantane (5 mmol), acetamidine (6 mmol), and azobisisobutyronitrile (AIBN, 0.1 eq) in toluene are irradiated for 8 hr.

- Thiol Incorporation : The intermediate is treated with NaSH (1.5 eq) in DMF at 100°C for 3 hr.

- Salt Formation : The free base is precipitated as the hydrochloride using HCl/diethyl ether.

This method achieves 58–63% overall yield but requires stringent oxygen-free conditions.

Acid-Catalyzed Amination of Adamantane Derivatives

Sulfuric Acid-Mediated Route

Concentrated sulfuric acid (H2SO4) acts as both catalyst and solvent in this approach:

- 2-Adamantanol (CAS 700-57-2) is reacted with chloroacetonitrile (1.2 eq) in H2SO4 (14:1 molar ratio) at 60°C for 2.5 hr.

- The intermediate α-chloroacetamidine is treated with Na2S·9H2O (1.1 eq) in ethanol/water (3:1) at 70°C.

- Hydrochloride salt formation is achieved via HCl gas saturation.

Yield Optimization Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Chloroacetonitrile coupling | 78 | 92% |

| Thiolation | 82 | 89% |

| Final product | 64 | 95% |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

| Method | Overall Yield (%) | Reaction Time (hr) | Scalability |

|---|---|---|---|

| Direct amidine | 72 | 18 | Industrial |

| Radical-mediated | 63 | 24 | Lab-scale |

| Acid-catalyzed | 64 | 6.5 | Pilot-scale |

The direct amidine method offers superior yields but generates stoichiometric ammonium chloride waste. Radical approaches, while innovative, face challenges in photon penetration for large batches.

Q & A

Q. What are the recommended synthetic routes for N-(2-adamantyl)-2-mercaptoacetamidine hydrochloride?

The synthesis typically involves sequential functionalization of the adamantyl core. A common approach includes:

- Step 1 : Reacting 2-adamantylamine with a protected thiol-acetamidine precursor (e.g., 2-chloroacetamidine) under basic conditions to introduce the acetamidine moiety .

- Step 2 : Deprotection of the thiol group using reducing agents like Tris-(2-carboxyethyl)phosphine hydrochloride (TCEP) to yield the free mercapto group .

- Step 3 : Hydrochloride salt formation via acidification with HCl .

Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group, and monitor reaction progress via HPLC or TLC.

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : ¹H and ¹³C NMR validate the adamantyl framework (distinct upfield signals for bridgehead carbons) and acetamidine protons (NH₂ resonance at ~6-8 ppm) .

- FT-IR : Confirm the presence of -SH (2550–2600 cm⁻¹) and amidine C=N (1650–1700 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the adamantyl-thiol linkage .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block for:

- Heterocycle Synthesis : Reacts with β-dicarbonyl compounds to form pyrimidine derivatives via cyclocondensation .

- Metal Coordination : The thiol and amidine groups act as ligands for transition metals (e.g., Cu, Au) in catalytic systems .

- Peptide Mimetics : Adamantyl’s rigidity enhances conformational stability in peptidomimetic drug design .

Advanced Research Questions

Q. How does the adamantyl group influence the compound’s reactivity in nucleophilic substitutions?

The adamantyl group’s steric bulk and electron-donating effects:

- Steric Hindrance : Slows nucleophilic attack at the amidine carbon, requiring elevated temperatures (e.g., 80–100°C) for reactions with electrophiles .

- Electronic Effects : Stabilizes transition states via hyperconjugation, favoring regioselective substitutions at the thiol group .

Experimental validation: Compare reaction rates with non-adamantyl analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Purity Issues : Validate purity via elemental analysis and DSC to exclude impurities (e.g., residual HCl) affecting bioassays .

- Assay Conditions : Standardize buffer systems (e.g., PBS vs. Tris-HCl) and redox environments (TCEP for thiol stability) .

Case study: Re-evaluate IC₅₀ values under controlled glutathione levels to account for thiol-disulfide equilibria .

Q. How can computational modeling predict the adamantyl group’s impact on stability?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain and bond dissociation energies (BDEs) for the C-S bond .

- MD Simulations : Simulate solvation in DMSO/water mixtures to predict aggregation tendencies .

Outcome: Adamantyl enhances thermal stability (ΔG‡ > 100 kJ/mol for decomposition) but reduces aqueous solubility .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Protection-Deprotection : Use tert-butylthio (tBuS-) protection to prevent disulfide formation during amidine coupling .

- Catalysis : Employ Cu(I) catalysts for Ullmann-type couplings with aryl halides, achieving >80% yield .

- Workup : Extract thiol-containing intermediates under acidic conditions (pH 3–4) to minimize oxidation .

Q. How is the compound’s bioactivity evaluated in enzyme inhibition studies?

- In Vitro Assays : Incubate with target enzymes (e.g., proteases) in HEPES buffer (pH 7.4) and measure activity via fluorogenic substrates .

- SAR Analysis : Compare inhibition constants (Kᵢ) with analogs lacking the adamantyl or mercapto group to identify critical pharmacophores .

- Redox Modulation : Pre-treat enzymes with DTT to assess reversibility of thiol-mediated inhibition .

Notes

- Contradictions : and highlight divergent solubility profiles; reconcile by testing in polar aprotic vs. aqueous solvents.

- Methodological Rigor : All answers integrate peer-reviewed protocols from PubChem, CAS, and experimental pharmacology studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.